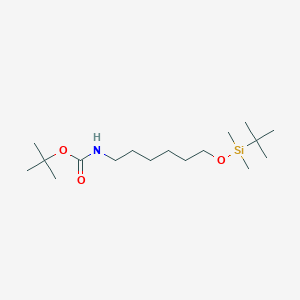
tert-Butyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate is an organosilicon compound that serves as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids. It is widely used in organic synthesis due to its stability and reactivity under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate typically involves the reaction of tert-butyldimethylsilyl chloride with the corresponding alcohol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature, resulting in high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silanols.
Reduction: Reduction reactions typically involve the removal of the silyl group.
Substitution: The silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Silanols and corresponding alcohols.
Reduction: Deprotected alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate has numerous applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate involves the formation of a stable silyl ether linkage, which protects the functional group from reacting under various conditions. The silyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl trifluoromethanesulfonate
Uniqueness
tert-Butyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate is unique due to its high stability and reactivity under mild conditions, making it an ideal protecting group in various synthetic applications. Its ability to form stable silyl ethers and its ease of removal under mild conditions set it apart from other similar compounds .
Properties
Molecular Formula |
C17H37NO3Si |
|---|---|
Molecular Weight |
331.6 g/mol |
IUPAC Name |
tert-butyl N-[6-[tert-butyl(dimethyl)silyl]oxyhexyl]carbamate |
InChI |
InChI=1S/C17H37NO3Si/c1-16(2,3)21-15(19)18-13-11-9-10-12-14-20-22(7,8)17(4,5)6/h9-14H2,1-8H3,(H,18,19) |
InChI Key |
XSAHINCMPQFIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



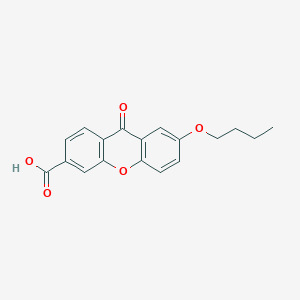

![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)


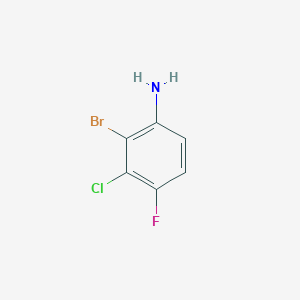
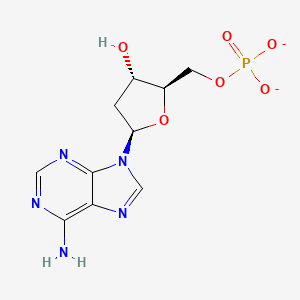
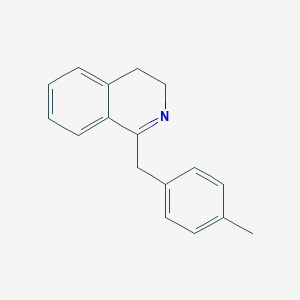
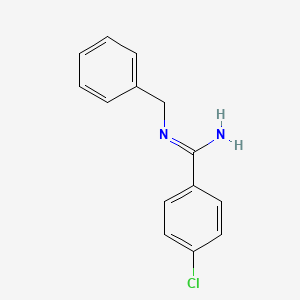
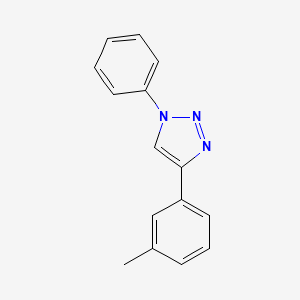
![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)
